2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide
Description
2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide is a cyanoenamide derivative characterized by a pyrazole core substituted with a 3-methoxyphenyl group and an N-(2-phenylethyl)amide side chain. The 1H-pyrazole ring may contribute to hydrogen bonding or π-π stacking interactions, while the 3-methoxyphenyl substituent introduces electron-donating effects that could modulate solubility and metabolic stability.
Properties
IUPAC Name |
2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-28-20-9-5-8-17(13-20)21-19(15-25-26-21)12-18(14-23)22(27)24-11-10-16-6-3-2-4-7-16/h2-9,12-13,15H,10-11H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWPXESDPDHLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)C=C(C#N)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide.
Formation of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the phenylethyl group: This step involves the reaction of the intermediate with phenylethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Products may include 2-cyano-3-[3-(3-hydroxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide.
Reduction: Products may include 2-amino-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related cyanoenamide and pyrazole derivatives, focusing on substituent effects, synthesis routes, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with nitro () or trifluoromethyl () substituents in analogs. This difference may influence electronic properties, solubility, and binding affinity .
- Amide Side Chains : The N-(2-phenylethyl) group in the target compound provides moderate lipophilicity, while analogs with trifluoromethyl () or difluoromethylthio () groups exhibit enhanced metabolic stability and membrane permeability .
Pyrazole Modifications: The target compound’s unsubstituted pyrazole NH (1H) allows for hydrogen bonding, whereas chloro/methyl substituents in may sterically hinder interactions.
Synthetic Routes: and describe cyanoenamide synthesis via reactions of malononitrile or ethyl cyanoacetate with heterocyclic intermediates. The target compound likely follows a similar pathway, substituting pyrazole-containing precursors (e.g., 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) for thiophene or pyran derivatives .
Potential Applications: Pyrazole derivatives in are patented as pesticides, suggesting the target compound may share agrochemical applications. However, its methoxy group and phenylethyl side chain may reduce toxicity compared to halogenated analogs .
Biological Activity
2-Cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N4O2, with a molecular weight of 372.42 g/mol. The structure features a cyano group, a methoxyphenyl group, and a pyrazole ring, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20N4O2 |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 1198063-87-4 |
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological systems. It is believed to interact with various enzymes and receptors involved in inflammatory processes and cancer progression. The mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that the compound can significantly inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophages, suggesting its potential as an anti-inflammatory agent .
- Modulation of Leukocyte Migration : The compound demonstrated a reduction in leukocyte migration, which is critical in the inflammatory response. This effect may be mediated through the inhibition of adhesion molecules such as ICAM-1 and selectins .
Anti-inflammatory Properties
Recent research highlights the anti-inflammatory potential of this compound. In vitro assays conducted on J774 macrophage cells showed that the compound could inhibit the production of nitrite and pro-inflammatory cytokines at non-cytotoxic concentrations .
Case Study: In Vivo Efficacy
In an animal model using CFA-induced paw edema, the compound exhibited significant anti-inflammatory effects comparable to dexamethasone, reducing edema within hours post-administration .
Table: Summary of Anti-inflammatory Effects
| Study Type | Model | Result |
|---|---|---|
| In Vitro | J774 Macrophages | Significant inhibition of nitrite production (p < 0.05) |
| In Vivo | CFA-induced Paw Edema | Reduced edema similar to dexamethasone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
